molecular formula C20H16N4O5 B2655235 N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 942010-10-8

N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2655235
CAS No.: 942010-10-8
M. Wt: 392.371
InChI Key: WVSILECZLNFANB-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a pyridine-dihydropyridine core substituted with a carbamoylphenyl group at the 2-position and a 3-nitrophenylmethyl moiety at the 1-position.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5/c21-19(26)16-6-1-2-7-17(16)22-20(27)14-8-9-18(25)23(12-14)11-13-4-3-5-15(10-13)24(28)29/h1-10,12H,11H2,(H2,21,26)(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSILECZLNFANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-carbamoylphenyl derivatives with 3-nitrophenylmethyl derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with several analogs, as outlined below. Key differences in substituents, electronic properties, and biological activity are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Reported Activity
N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide 2-carbamoylphenyl, 3-nitrophenylmethyl ~423.36 g/mol Nitro, carbamoyl, pyridine-dione Proteasome inhibition (inferred)
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Compound 8) 3-cyclopropylcarbamoylphenyl, benzyl ~417.43 g/mol Cyclopropylcarbamoyl, benzyl Trypanosoma cruzi inhibition
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide 4-carbamoylphenyl, 3-trifluoromethylbenzyl ~431.34 g/mol Trifluoromethyl, carbamoyl Not specified (structural analog)
N-(2-methyl-4-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 2-methyl-4-nitrophenyl, 3-methylbenzyl ~395.38 g/mol Methyl, nitro Unreported (synthetic intermediate)

Key Observations

Substituent Effects on Activity: The 3-nitrophenylmethyl group in the target compound may enhance binding affinity compared to analogs with benzyl (Compound 8) or 3-methylbenzyl (Compound in ) groups due to stronger electron-withdrawing effects .

Electronic and Steric Properties :

  • The trifluoromethyl group in introduces hydrophobicity and metabolic stability, whereas the nitro group in the target compound may improve electrophilicity for covalent interactions.
  • Methyl substituents (e.g., in ) reduce steric hindrance but may decrease potency compared to bulkier groups.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to those in , such as coupling of activated pyridine-carboxylic acids with substituted anilines using HATU/DIPEA. However, the nitro group necessitates careful handling to avoid reduction during synthesis.

Biological Data Gaps: While Compound 8 in demonstrated activity against Trypanosoma cruzi (IC₅₀ = 0.8 µM), the target compound’s biological profile remains uncharacterized in the provided evidence.

Biological Activity

N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the class of 1,6-dihydropyridine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. The unique structure, characterized by a dihydropyridine ring and various substituents, enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Structural Feature Description
Core Structure Dihydropyridine ring
Substituents Carbamoyl group at the 2-position and nitrophenyl group at the 1-position
Functional Groups Carboxamide, which may influence hydrogen bonding and solubility

The presence of the carbamoyl and nitrophenyl groups contributes to the compound's physicochemical properties, potentially affecting its pharmacokinetics and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The mechanism of action typically involves:

  • Inhibition of Enzymatic Activity : The compound may interact with specific microbial enzymes, leading to growth inhibition.
  • Membrane Disruption : It can alter microbial membrane integrity, causing cell lysis.

Case studies have demonstrated its effectiveness against various bacterial strains, showing promise as an alternative to traditional antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored in multiple studies. Key findings include:

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Targeting Specific Pathways : It may inhibit key signaling pathways involved in cancer progression, such as those related to cell proliferation and survival.

In vitro studies on different cancer cell lines have reported significant cytotoxic effects, suggesting its potential as a therapeutic agent.

The biological activity of this compound is hypothesized to involve:

  • Redox Reactions : The nitro groups can participate in redox reactions, generating reactive intermediates that interact with cellular components.
  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, inhibiting their function and altering cellular processes.

Research Findings

Various studies have contributed to understanding the biological activity of this compound. Notable findings include:

  • A study highlighted its antimicrobial efficacy against resistant strains of bacteria, suggesting a mechanism involving membrane disruption .
  • Another investigation revealed significant anticancer effects in vitro against breast cancer cell lines, with indications of apoptosis induction .

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